3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known as midazolam, is a short-acting benzodiazepine that is commonly used as a sedative, anxiolytic, and hypnotic agent. It is widely used in clinical settings for preoperative sedation, procedural sedation, and intensive care unit sedation. Midazolam has a rapid onset of action and a short duration of effect, making it a useful agent for short-term sedation.
Scientific Research Applications
Thermal Cyclization Studies : Rivett and Stewart (1978) discussed the formation of 3-substituted 3,4-dihydro-1H-1-benzazepine-2,5-diones from DL-kynurenine derivatives through thermal cyclization. This process is significant for studying peptide bond cleavage in cyclization reactions (Rivett & Stewart, 1978).
Solid-Phase Synthesis : Boojamra et al. (1997) highlighted the use of solid-phase synthesis of 1,4-benzodiazepine-2,5-diones in lead identification and optimization in organic and bioorganic research (Boojamra et al., 1997).
Central Nervous System Studies : The synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones is important for studying the effects of benzodiazepines on the central nervous system, as discussed by Nefzi et al. (2001) (Nefzi et al., 2001).
Medicinal Chemistry : Macquarrie-Hunter and Carlier (2005) explored the use of proline-derived 1,4-benzodiazepine-2,5-diones as scaffolds in medicinal chemistry, noting their high enantioselectivities due to memory of chirality (Macquarrie-Hunter & Carlier, 2005).
Molecular Diversity Extension : Bogaert et al. (2010) focused on extending molecular diversity in benzodiazepine systems through the synthesis of pyridodiazepinediones using the Ugi multicomponent reaction (Bogaert et al., 2010).
Anxiolytic Evaluation : Wright et al. (1978) suggested that 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione could be a candidate for anxiolytic evaluation in limited clinical trials (Wright et al., 1978).
Anti-Leishmanial Agents : Thi et al. (2009) studied the metabolism and toxicity of new benzodiazepine analogues effective against Leishmania amastigotes in vitro, highlighting potential therapeutic applications (Thi et al., 2009).
GPIIbIIIa Antagonists : Blackburn et al. (1997) discussed the modified benzodiazepinedione class of non-peptidal GPIIbIIIa antagonists, which allow for the isolation of noninterconverting rotational isomers for examining structural-activity relationships (Blackburn et al., 1997).
Mechanism of Action
As a benzodiazepine, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione likely interacts with GABA-A receptors . These receptors have allosteric sites where modulators act, affecting the opening frequency of gamma-aminobutyric acid-activated chloride channels. The compound’s precise mechanism of action remains an area of interest for future studies .
Biochemical Analysis
Biochemical Properties
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is known to interact with gamma-aminobutyric acid (GABA) receptors . It does not act as an agonist or antagonist but does affect the GABA receptor-ionophore complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .
Cellular Effects
The compound has been found in INS-1 cells, a rat insulinoma cell line
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to modulate GABA receptors, which could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24919-37-7 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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